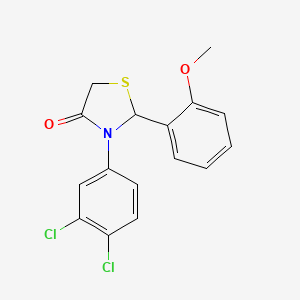![molecular formula C16H15Cl2N3O4S B5182838 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5182838.png)
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine, also known as DNPS, is a chemical compound that has been widely studied for its potential applications in scientific research. DNPS is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl group of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine and the active site of target proteins. This covalent bond can lead to inhibition of enzyme activity or alteration of protein structure and function. 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been shown to bind to a variety of enzymes, including proteases, kinases, and phosphatases.
Biochemical and Physiological Effects
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. For example, 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins. 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has also been shown to inhibit the activity of the kinase AKT, which is involved in cell signaling pathways that regulate cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to investigate the role of specific proteins in cellular processes or disease states. Additionally, 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can be conjugated to other molecules, such as fluorescent dyes or affinity tags, to facilitate imaging or purification studies.
One limitation of using 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine in lab experiments is its potential for off-target effects. Because 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can bind to a variety of enzymes and proteins, it is important to carefully control experimental conditions and confirm the specificity of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine binding. Additionally, 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine may not be suitable for all experimental systems, as its effects may be influenced by factors such as pH, temperature, and the presence of other molecules.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of new 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine derivatives with improved specificity or activity against specific proteins or enzymes. Another area of interest is the use of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine as a tool for investigating protein-protein interactions, as 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can be conjugated to other proteins or peptides to facilitate interaction studies. Additionally, 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine may have potential applications in drug discovery, as it can be used to screen for compounds that inhibit specific enzymes or proteins.
Synthesemethoden
The synthesis of 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-nitroaniline in the presence of piperazine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified through recrystallization to obtain pure 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been used in a variety of scientific research applications, including as a molecular probe for studying the structure and function of proteins. 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been shown to bind specifically to the active site of certain enzymes, making it a useful tool for investigating enzyme activity and inhibition. Additionally, 1-[(2,5-dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been used as a fluorescent probe in imaging studies, as it can be conjugated to other molecules and used to visualize specific cellular structures or processes.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c17-12-1-6-15(18)16(11-12)26(24,25)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(22)23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZUIQANDKONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182761.png)
![1-(2-methylphenyl)-4-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5182768.png)
![3-phenyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182771.png)

![1-amino-4-[(4-chlorophenyl)amino]-2-(4-morpholinyl)anthra-9,10-quinone](/img/structure/B5182779.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5182787.png)
![1-[({2-methyl-5-[(2,4,6-trinitrophenyl)amino]phenyl}imino)methyl]-2-naphthol](/img/structure/B5182792.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]methanamine](/img/structure/B5182799.png)
![N-(3-chlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5182800.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5182808.png)
![ethyl 3-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5182820.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5182824.png)

![6-phenyl-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5182855.png)